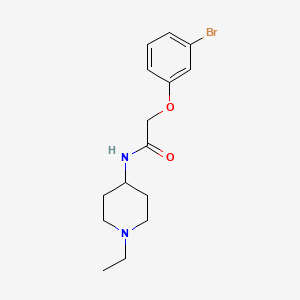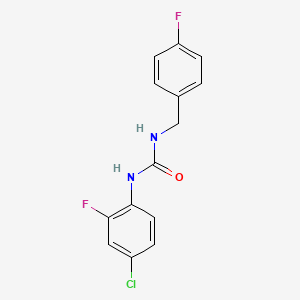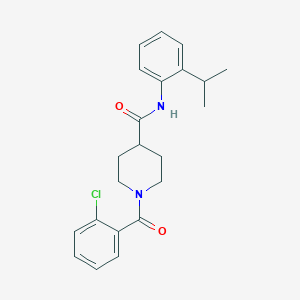
4-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide
Overview
Description
The compound 4-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide, also known as CP-55940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound belongs to the class of compounds called cannabinoids, which are naturally occurring compounds found in the cannabis plant. CP-55940 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Mechanism of Action
4-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It also has some affinity for the CB2 receptor, which is involved in immune function and inflammation. The activation of these receptors leads to a variety of physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of pain signaling, and anti-inflammatory effects. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of 4-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide is its potency as a CB1 agonist, which allows for the study of the effects of cannabinoid receptor activation in a controlled laboratory setting. However, its psychoactive effects may limit its use in certain experimental settings, and its potency may also make it difficult to control dosing.
Future Directions
There are a number of potential future directions for research on 4-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide, including further studies on its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. There is also potential for the development of novel CB1 agonists with improved pharmacological properties, such as reduced psychoactivity and improved selectivity for the CB1 receptor. Additionally, further studies on the biochemical and physiological effects of this compound may shed light on the mechanisms underlying its therapeutic potential.
Scientific Research Applications
4-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic properties in animal models of pain, and has also been studied for its potential use in the treatment of multiple sclerosis and other autoimmune disorders.
properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-14-4-5-15(21)12-18(14)23-8-10-24(11-9-23)20(25)22-17-13-16(26-2)6-7-19(17)27-3/h4-7,12-13H,8-11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODCDNJCRCRBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-chloro-4-[(4-nitrobenzyl)oxy]benzyl}-4-fluoroaniline](/img/structure/B4677540.png)

![6-({[3-(aminocarbonyl)-4-(4-chlorophenyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4677573.png)
![3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B4677579.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4677586.png)


![3-[(2,6-dimethyl-4-pyrimidinyl)amino]-4-methylbenzoic acid hydrochloride](/img/structure/B4677596.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4677612.png)
![2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4677619.png)
![1-(1-adamantyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4677625.png)
![4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4677638.png)

![1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4677654.png)